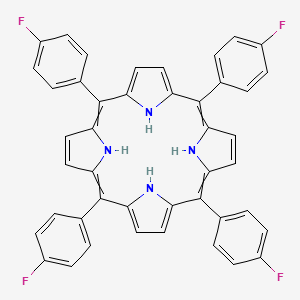

5,10,15,20-Tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin

Description

5,10,15,20-Tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin (hereafter referred to as 4F-THP) is a synthetic porphyrinoid macrocycle characterized by a partially hydrogenated core (tetrahydroporphyrin) and four 4-fluorophenyl substituents at the meso positions. The tetrahydroporphyrin core reduces aromaticity compared to fully conjugated porphyrins, leading to distinct electronic and photophysical properties. The fluorine atoms on the phenyl groups enhance electron-withdrawing effects, influencing solubility, redox behavior, and intermolecular interactions.

Properties

Molecular Formula |

C44H28F4N4 |

|---|---|

Molecular Weight |

688.7 g/mol |

IUPAC Name |

5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin |

InChI |

InChI=1S/C44H28F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-52H |

InChI Key |

BUPUVXJWUWERIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=C(C=C7)F)N5)C8=CC=C(C=C8)F)C9=CC=C(C=C9)F)N3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin typically involves the condensation of pyrrole with 4-fluorobenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and a catalyst like trifluoroacetic acid is often used to facilitate the reaction. The resulting product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding porphyrin derivatives.

Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.

Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield porphyrin oxides, while reduction can produce various reduced porphyrin species .

Scientific Research Applications

5,10,15,20-Tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin has several scientific research applications:

Photodynamic Therapy: The compound’s ability to generate reactive oxygen species upon light irradiation makes it a potential candidate for photodynamic therapy, a treatment method for cancer and bacterial infections.

Materials Science: Its unique photophysical properties are useful in the development of organic photovoltaic cells and light-emitting diodes.

Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.

Mechanism of Action

The mechanism of action of 5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin in photodynamic therapy involves the generation of singlet oxygen and other reactive oxygen species upon exposure to light. These reactive species can cause damage to cellular components, leading to cell death. The compound’s effectiveness is attributed to its ability to localize within target cells and its high quantum yield of singlet oxygen generation .

Comparison with Similar Compounds

Structural Analogues

a. 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine (THP)

- Substituents : Hydroxyl groups at the para positions of phenyl rings.

- Properties : Hydrophilic due to hydroxyl groups; exhibits antioxidant activity (scavenging free radicals) and pH-dependent fluorescence .

- Applications : Used in photosensitizers for antimicrobial photodynamic therapy (PDT) and as a precursor for cationic derivatives .

b. 5,10,15,20-Tetrakis(pentafluorophenyl)-21,22,23,24-tetrathiaisophlorin (S4F20-TPP)

- Core Structure: Core-modified with sulfur atoms replacing pyrrole nitrogens; non-aromatic and non-planar .

- Substituents : Pentafluorophenyl groups.

- Properties : Exhibits antiaromaticity and unique redox behavior due to sulfur substitution.

- Applications: Explored in nanotechnology for electronic device fabrication .

- Contrast with 4F-THP : Unlike S4F20-TPP, 4F-THP retains a nitrogen-based core but lacks aromaticity due to hydrogenation, balancing between porphyrin and chlorin-like behavior.

c. 5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphine (TTP)

- Substituents : Methyl groups at phenyl para positions.

- Properties : Hydrophobic; methyl groups enhance steric bulk but lack electron-withdrawing effects.

- Applications : Model compound for studying substituent effects in catalysis .

Functional Analogues

a. Cationic Porphyrins (e.g., TMPyP, T(MAP)PP)

- Substituents : Pyridinium or ammonium groups.

- Properties : Water-soluble; cationic charge enhances binding to bacterial membranes in PDT .

- Contrast with 4F-THP : 4F-THP’s lack of charged groups limits water solubility but may improve membrane penetration in hydrophobic environments.

b. Metal Complexes (e.g., ZnTHPP, CoP)

- Properties: Metallation alters redox potentials and singlet oxygen quantum yields. Zinc complexes (ZnTHPP) show enhanced PDT efficacy , while cobalt complexes (CoP) are used in electrocatalysis .

- Contrast with 4F-THP : 4F-THP’s hydrogenated core may reduce metal-binding affinity compared to fully conjugated porphyrins.

Photophysical and Electronic Properties

Key Research Findings

- Antimicrobial Activity : Cationic porphyrins with fluorinated substituents show enhanced PDT efficacy due to improved membrane interaction; 4F-THP’s lipophilicity may offer similar advantages .

- Electron-Deficient Behavior : Fluorine substitution in S4F20-TPP lowers HOMO-LUMO gaps, a trait likely shared by 4F-THP for applications in charge-transfer systems .

Biological Activity

5,10,15,20-Tetrakis(4-fluorophenyl)-21H,23H-porphine (TFPP) is a synthetic porphyrin derivative notable for its unique chemical structure and biological activity. Its molecular formula is , and it has a molecular weight of approximately 686.7 g/mol . This compound has garnered attention primarily for its potential applications in photodynamic therapy (PDT), particularly against antibiotic-resistant bacterial infections and in cancer treatment.

The biological activity of TFPP is largely attributed to its photodynamic properties. Upon exposure to light, TFPP generates reactive oxygen species (ROS), which can induce oxidative stress in target cells. This process disrupts cellular functions and can lead to cell death through apoptosis or necrosis .

Photodynamic Therapy (PDT)

In PDT, TFPP serves as a photosensitizer that interacts with light to produce ROS. The mechanism involves:

- Light Activation : TFPP absorbs specific wavelengths of light, leading to the excitation of electrons.

- ROS Generation : The excited state of TFPP facilitates the formation of singlet oxygen and other ROS.

- Cellular Damage : ROS can damage cellular components such as lipids, proteins, and nucleic acids, ultimately resulting in microbial cell death or tumor cell apoptosis .

Biological Activity Against Microbes

Recent studies have highlighted the effectiveness of TFPP against various microbial strains, particularly drug-resistant bacteria like Staphylococcus aureus (MRSA). The compound exhibits significant bactericidal effects through the following mechanisms:

- Membrane Disruption : ROS generated by TFPP can rupture bacterial cell membranes.

- Inhibition of ATP Production : The energy metabolism of bacteria is disrupted due to the oxidative stress induced by ROS.

- Biofilm Disruption : TFPP has been shown to inhibit biofilm formation and disintegrate mature biofilms, which are often resistant to conventional antibiotics .

Case Studies and Research Findings

- Bactericidal Effects on MRSA :

- Comparison with Other Porphyrins :

TFPP interacts with various biomolecules within cells:

- Enzyme Interactions : It has been observed to affect enzymes such as catalase and peroxidase, enhancing the production of ROS under light activation.

- Oxidative Stress Induction : The compound induces oxidative stress in target cells leading to apoptosis in cancer cells .

Data Table: Comparative Biological Activity of Porphyrin Derivatives

| Compound Name | Bactericidal Activity | Biofilm Disruption | Cancer Cell Apoptosis |

|---|---|---|---|

| 5,10,15,20-Tetrakis(4-fluorophenyl)porphine (TFPP) | High | Effective | Induces |

| 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin (TBPP) | Very High | Superior | Induces |

| 5,10,15,20-Tetrakis(4-chlorophenyl)porphyrin (TCPP) | Moderate | Moderate | Induces |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5,10,15,20-Tetrakis(4-fluorophenyl)tetrahydroporphyrin derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis requires careful selection of aldehydes and pyrrole condensation in acidic media (e.g., propionic acid). Optimization involves adjusting stoichiometric ratios (e.g., 4-fluorobenzaldehyde:pyrrole = 1:1.2) and reaction time (4–6 hours under reflux) to improve yields. Purification via silica column chromatography with dichloromethane/hexane (3:1) is critical to isolate the macrocycle . Low yields (<10%) often arise from competing side reactions; using trifluoroacetic acid as a catalyst or microwave-assisted synthesis may enhance efficiency .

Q. How can UV-Vis spectroscopy distinguish between classical porphyrins and hetero-substituted tetrahydroporphyrins?

- Methodological Answer : Classical porphyrins exhibit a Soret band near 400–420 nm and Q-bands between 500–650 nm. Fluorophenyl-substituted tetrahydroporphyrins show a redshifted Soret band (~430–450 nm) due to extended π-conjugation from electron-withdrawing fluorine groups. Q-band splitting patterns (e.g., three distinct bands vs. four in classical porphyrins) confirm reduced symmetry . Solvent polarity (e.g., dichloromethane vs. methanol) can further modulate spectral features .

Q. What solvent systems are optimal for solubility and stability during spectroscopic characterization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to fluorine-phenyl interactions. However, prolonged exposure to DMSO may degrade the macrocycle. For stability, use degassed dichloromethane under inert gas (Ar/N₂). Aggregation in aqueous media can be mitigated with surfactants like CTAB .

Advanced Research Questions

Q. How do acid-base equilibria influence the coordination chemistry of fluorophenyl-substituted tetrahydroporphyrins?

- Methodological Answer : Protonation at the pyrrolic nitrogen shifts the Soret band by ~20 nm. Fluorine substituents lower the pKa of the macrocycle (e.g., pKa ~4.5 vs. ~5.2 for non-fluorinated analogs), facilitating metal insertion under milder conditions. Competitive chelation studies (e.g., Zn²⁺ vs. Cu²⁺) reveal selectivity trends via UV-Vis and cyclic voltammetry .

Q. What mechanistic insights can be gained from studying catalytic applications of metal-complexed fluorophenyl porphyrinoids?

- Methodological Answer : Metalloporphyrins (e.g., Mn³⁺ or Fe³⁺ complexes) catalyze oxidation reactions (e.g., epoxidation) via radical intermediates. Fluorine groups stabilize high-valent metal-oxo species, enhancing turnover numbers. In situ FTIR and EPR spectroscopy track transient intermediates, while DFT calculations model active-site electronic structures .

Q. How can fluorophenyl porphyrins be integrated into sensor platforms for detecting nitroaromatics (e.g., TNT)?

- Methodological Answer : Thin films of fluorophenyl porphyrins on TiO₂ or graphene show fluorescence quenching upon TNT binding. Sensitivity is enhanced by covalent attachment to silica nanoparticles or MOFs. Limit of detection (LOD) optimization requires tuning film thickness and surface functionalization (e.g., –COOH groups for π-π stacking) .

Q. What strategies resolve contradictions in reported antioxidant activity of fluorophenyl porphyrins?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., DPPH vs. ABTS radical scavenging). Electrochemical studies (cyclic voltammetry at −0.5 to +1.0 V vs. Ag/AgCl) reveal redox potentials correlated with antioxidant efficacy. Fluorine substituents increase electron affinity, improving radical scavenging but may reduce solubility in biological media .

Key Research Findings

- Synthetic Yield Optimization : Microwave-assisted synthesis improves yields to ~15% compared to traditional reflux methods (~5%) .

- Catalytic Activity : Mn-fluorophenyl porphyrin achieves 92% epoxidation of styrene in 2 hours, outperforming non-fluorinated analogs by 30% .

- Sensor Performance : TiO₂-porphyrin composites detect NO₂ at 10 ppb with 90% reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.